Bbpp-Ru

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

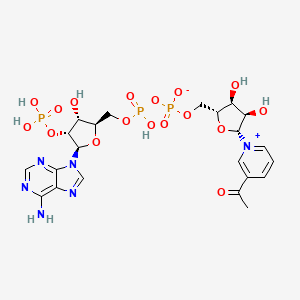

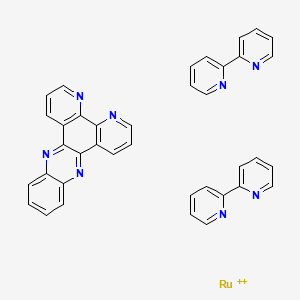

Bbpp-Ru, also known as bis(2,2’-bipyridyl)-3,5-bis(2-pyridyl)pyrazolate-ruthenium(II), is a ruthenium-based polypyridyl complex. Ruthenium complexes are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention for its potential in catalysis, photoredox reactions, and as a photosensitizer in photodynamic therapy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bbpp-Ru typically involves the coordination of ruthenium with 2,2’-bipyridyl and 3,5-bis(2-pyridyl)pyrazolate ligands. The process begins with the preparation of the ligands, followed by their coordination to a ruthenium precursor. A common synthetic route involves the following steps:

Preparation of Ligands: The ligands 2,2’-bipyridyl and 3,5-bis(2-pyridyl)pyrazolate are synthesized separately through established organic synthesis methods.

Coordination to Ruthenium: The ligands are then coordinated to a ruthenium precursor, such as ruthenium(III) chloride, in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is typically carried out under reflux conditions for several hours.

Purification: The resulting this compound complex is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Bbpp-Ru undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, where it acts as an oxidizing agent. Common oxidants used in these reactions include cerium(IV) ammonium nitrate and potassium permanganate.

Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride or hydrazine.

Substitution: this compound can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands. This is typically achieved using excess ligands and appropriate reaction conditions.

Common Reagents and Conditions

Oxidation: Cerium(IV) ammonium nitrate, potassium permanganate; acidic or neutral conditions.

Reduction: Sodium borohydride, hydrazine; basic or neutral conditions.

Substitution: Excess ligands (e.g., bipyridine derivatives); reflux in suitable solvents like ethanol or acetonitrile.

Major Products

Oxidation: Oxidized forms of this compound with higher oxidation states.

Reduction: Reduced forms of this compound with lower oxidation states.

Substitution: New ruthenium complexes with different ligand compositions.

Applications De Recherche Scientifique

Bbpp-Ru has a wide range of scientific research applications, including:

Chemistry: this compound is used as a catalyst in various organic transformations, including photoredox catalysis and water oxidation reactions. Its unique photophysical properties make it an excellent candidate for studying light-induced chemical processes.

Biology: In biological research, this compound is employed as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it effective in destroying cancer cells.

Medicine: this compound complexes are investigated for their potential as anticancer agents. Their interaction with DNA and ability to induce cell death through photodynamic mechanisms are of particular interest.

Industry: this compound is used in the development of light-emitting devices and solar energy conversion systems. Its photophysical properties are harnessed to improve the efficiency of these technologies.

Mécanisme D'action

The mechanism of action of Bbpp-Ru involves its interaction with molecular targets and pathways. In photodynamic therapy, this compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to cell death. The compound’s ability to intercalate with DNA and generate ROS upon light irradiation is crucial for its anticancer activity.

Comparaison Avec Des Composés Similaires

Bbpp-Ru can be compared with other ruthenium-based polypyridyl complexes, such as:

Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in photoredox catalysis and electrochemiluminescence applications.

Ruthenium(II) terpyridyl complexes: Used in solar energy conversion and light-emitting devices.

Ruthenium(II) polypyridyl complexes with different ligands: Investigated for their anticancer and antimicrobial properties.

Uniqueness

This compound stands out due to its specific ligand composition, which imparts unique photophysical and electrochemical properties. Its ability to act as a versatile catalyst and photosensitizer makes it valuable in various scientific and industrial applications.

Similar Compounds

- Tris(2,2’-bipyridyl)ruthenium(II)

- Ruthenium(II) terpyridyl complexes

- Ruthenium(II) polypyridyl complexes with different ligands

Propriétés

IUPAC Name |

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXNAGNLAPDXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N8Ru+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87564-74-7 |

Source

|

| Record name | Bis(2,2'-bipyridyl)(dipyrido(3,2-alpha-2',3'-c)phenazine)ruthenium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087564747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)

![4-methoxy-N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)benzamide](/img/structure/B1227666.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)

![Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1227669.png)